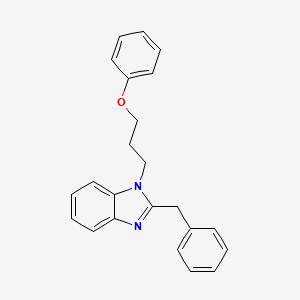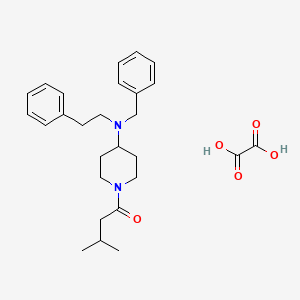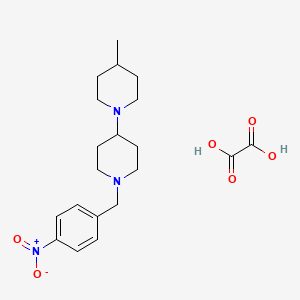![molecular formula C23H36N2O7 B3970509 1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970509.png)
1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]azepane oxalate
Übersicht
Beschreibung
1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]azepane oxalate, also known as TMA-2, is a psychoactive drug that belongs to the class of phenethylamines. It has been used in scientific research as a tool to study the structure-activity relationship of psychoactive compounds. TMA-2 has a unique chemical structure that makes it an interesting compound to study.
Wirkmechanismus
1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]azepane oxalate works by binding to the serotonin 5-HT2A receptor and activating it. This leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and cognition. This compound also affects other neurotransmitter systems such as the glutamate and GABA systems, which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and cognition. This compound has also been found to increase the activity of the glutamate and GABA systems, which are involved in the regulation of anxiety and stress. This compound has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]azepane oxalate has several advantages and limitations for lab experiments. One of the advantages is that it has a unique chemical structure that makes it an interesting compound to study. This compound has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool to study the effects of psychoactive compounds on this receptor. However, one of the limitations is that this compound is a psychoactive compound that can have effects on the behavior of lab animals. This can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]azepane oxalate. One direction is to study the effects of this compound on other neurotransmitter systems such as the dopamine and norepinephrine systems. Another direction is to develop new drugs that target the serotonin 5-HT2A receptor based on the structure-activity relationship of this compound. Additionally, more research is needed to understand the long-term effects of this compound on the brain and behavior.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]azepane oxalate has been used in scientific research as a tool to study the structure-activity relationship of psychoactive compounds. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been used to study the effects of psychoactive compounds on the 5-HT2A receptor and to develop new drugs that target this receptor.
Eigenschaften
IUPAC Name |
oxalic acid;1-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-yl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3.C2H2O4/c1-24-19-9-8-17(20(25-2)21(19)26-3)16-22-14-10-18(11-15-22)23-12-6-4-5-7-13-23;3-1(4)2(5)6/h8-9,18H,4-7,10-16H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENOIZHHWTXOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B3970448.png)


![1-[1-(3-fluorobenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970466.png)

![N-allyl-2-(1-methyl-1H-benzimidazol-2-yl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B3970479.png)
![N-benzyl-N-ethyl-1-[4-(methylthio)benzyl]-4-piperidinamine oxalate](/img/structure/B3970489.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3970501.png)
![1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3970506.png)
![4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3970514.png)
![6-(4-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 7,7-dioxide](/img/structure/B3970522.png)

![1-[1-(4-ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970539.png)